molecular formula C21H27N5O4S B2764382 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 2034605-73-5

2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2764382
CAS No.: 2034605-73-5
M. Wt: 445.54
InChI Key: JOZHJILHLCDENU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex small molecule featuring three key pharmacophores:

  • Imidazolidinone core: A 2,4-dioxoimidazolidine ring substituted with a 2-methoxyethyl group at position 2. This moiety is known to enhance hydrogen-bonding interactions with biological targets, particularly enzymes or receptors requiring polar recognition .
  • Benzothiazole-acetamide tail: A 6-methylbenzo[d]thiazole group connected via an acetamide bridge. Benzothiazoles are frequently employed in medicinal chemistry for their π-π stacking capabilities and metabolic stability .

Properties

IUPAC Name

2-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-14-3-4-16-17(11-14)31-20(22-16)23-18(27)12-24-7-5-15(6-8-24)26-13-19(28)25(21(26)29)9-10-30-2/h3-4,11,15H,5-10,12-13H2,1-2H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZHJILHLCDENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)N4CC(=O)N(C4=O)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H25N5O5C_{17}H_{25}N_{5}O_{5} with a molecular weight of approximately 379.417 g/mol. The structure comprises an imidazolidinone scaffold linked to a piperidine ring and a benzo[d]thiazole moiety, which are known to influence biological interactions significantly.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as kinases and proteases.
  • Modulation of Receptor Activity : The piperidine component may interact with various neurotransmitter receptors, potentially affecting neuronal signaling pathways.
  • Antiproliferative Effects : Studies have indicated that derivatives of imidazolidinones exhibit antiproliferative effects against various cancer cell lines by disrupting cell cycle progression and inducing apoptosis.

Antiproliferative Effects

Research findings indicate that compounds with similar structural features demonstrate significant antiproliferative activity. For instance, substituted phenyl derivatives have shown nanomolar activity against cancer cell lines, blocking cell cycle progression in the G(2)/M phase and leading to cytoskeleton disruption .

CompoundCell LineIC50 (nM)Mechanism
PIB-SA 16HT-1080 (fibrosarcoma)50Antiproliferative
PIB-SA 17A549 (lung cancer)30Apoptosis induction

Case Studies

  • Study on Anticancer Activity : A study evaluated the antiproliferative effects of various imidazolidinone derivatives against multiple cancer cell lines. The results indicated that compounds with the imidazolidinone core exhibited potent anticancer properties similar to known chemotherapeutic agents .
  • Neurotransmitter Interaction : Another research project explored the interaction of piperidine-containing compounds with serotonin receptors. The findings suggested that these compounds could modulate serotonin signaling, which has implications for treating mood disorders.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Initial toxicity studies indicate that similar compounds exhibit low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamide-linked heterocycles. Below is a structural and functional comparison with analogs from the evidence:

Structural Analogues and Substituent Analysis

Compound Name Key Structural Differences Potential Implications Reference
N-(2-Chlorobenzyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide - Trifluoroethyl (CF₃CH₂) instead of methoxyethyl (CH₂CH₂OCH₃) on imidazolidinone
- 2-Chlorobenzyl vs. 6-methylbenzothiazole
- Increased lipophilicity (CF₃ group) may enhance membrane permeability but reduce solubility.
- Chlorobenzyl substitution could alter target selectivity compared to benzothiazole’s planar aromatic system.
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide - Piperazine instead of piperidine
- Methoxyphenyl substituent on piperazine
- Additional phenyl spacer between acetamide and benzothiazole
- Piperazine’s basic nitrogen may improve solubility.
- Methoxyphenyl group introduces steric bulk, potentially reducing binding affinity to compact active sites.
2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide - Pyridazin-thioether linker instead of imidazolidinone-piperidine
- Ethoxyphenyl substituent
- Thioether and pyridazine may confer redox sensitivity or metal-coordination properties.
- Ethoxy group increases lipophilicity compared to methoxyethyl.

Hypothetical Structure-Activity Relationships (SAR)

  • Imidazolidinone substitutions: The methoxyethyl group (CH₂CH₂OCH₃) balances hydrophilicity and flexibility, whereas trifluoroethyl (CF₃CH₂) in may enhance target residence time via hydrophobic effects but reduce metabolic stability.
  • Benzothiazole vs. chlorobenzyl : Benzothiazole’s aromatic system is optimal for stacking interactions in flat binding pockets (e.g., ATP sites in kinases), while chlorobenzyl may favor deeper hydrophobic pockets .
  • Piperidine vs. piperazine : Piperidine’s reduced basicity compared to piperazine could minimize off-target interactions with amine-binding receptors.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-(3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step pathways, such as coupling piperidine derivatives with imidazolidinone precursors under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd/C for hydrogenation) critically influence yield. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, with characteristic peaks for the methoxyethyl group (~δ 3.3 ppm) and benzo[d]thiazole protons (~δ 7.5–8.5 ppm). Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm⁻¹ for dioxoimidazolidinone). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. How can researchers design initial pharmacological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorometric or colorimetric substrates. Dose-response curves (1 nM–100 µM) determine IC₅₀ values. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) assess selectivity. Positive controls (e.g., staurosporine for kinases) validate experimental setups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Investigate solvent effects (DMSO vs. aqueous buffers) on compound solubility. Replicate studies under standardized conditions (pH, temperature) and analyze batch-to-batch purity via HPLC (>95% purity threshold) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer : Synthesize analogs with modifications to the methoxyethyl group (e.g., ethoxy, hydroxyethyl) or benzo[d]thiazole substituents (e.g., halogens, methyl). Test analogs in parallel bioassays and correlate activity with electronic (Hammett σ) or steric (Taft Es) parameters. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with His37 in target enzymes) .

Q. What computational approaches predict metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools like SwissADME to predict CYP450 metabolism hotspots (e.g., oxidation of piperidine). Molecular dynamics simulations (AMBER/CHARMM) assess stability in biological membranes. Toxicity is profiled via ProTox-II for hepatotoxicity and Ames mutagenicity .

Q. How can researchers overcome low yields during the final coupling step of synthesis?

  • Methodological Answer : Optimize coupling reagents (e.g., HATU vs. EDC/HOBt) and stoichiometry (1.2:1 amine:acyl chloride ratio). Introduce microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics. Purify via preparative HPLC with a C18 column and 0.1% TFA buffer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.